(R)-1,2-didecanoylglycerol
CAS No.:
Cat. No.: VC1866277
Molecular Formula: C23H44O5
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H44O5 |
|---|---|
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | [(2R)-2-decanoyloxy-3-hydroxypropyl] decanoate |
| Standard InChI | InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m1/s1 |
| Standard InChI Key | GNSDEDOVXZDMKM-OAQYLSRUSA-N |
| Isomeric SMILES | CCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC |
Introduction
Chemical Structure and Properties
Molecular Structure
(R)-1,2-didecanoylglycerol features a glycerol backbone with two decanoic acid chains (C10:0) attached via ester bonds at the sn-1 and sn-2 positions, while the hydroxyl group at the sn-3 position remains unesterified. The (R) stereochemistry indicates that when viewed with the secondary hydroxyl group oriented to the left, the primary hydroxyl group at sn-3 projects to the front.
Physical and Chemical Properties
The physical and chemical properties of (R)-1,2-didecanoylglycerol derive from its molecular structure and influence its behavior in biological systems and laboratory settings.
| Property | Characteristic | Details |
|---|---|---|
| Chemical Formula | C₂₃H₄₄O₅ | Contains two C10:0 fatty acid chains |
| Molecular Weight | 400.6 g/mol | Calculated based on atomic composition |
| Physical State | Waxy solid | At standard temperature and pressure |
| Solubility | Hydrophobic | Soluble in organic solvents; limited water solubility |
| Melting Point | 30-35°C (estimated) | Depends on crystal packing and purity |
| Optical Rotation | Positive | Due to (R) stereochemistry at the chiral center |
| Stability | Moderate | Susceptible to oxidation and hydrolysis |
The medium-chain length of the decanoic acid moieties gives (R)-1,2-didecanoylglycerol distinct physicochemical properties compared to diacylglycerols containing longer fatty acid chains such as 1,2-dioleoylglycerol, which contains C18:1 fatty acids .
Biosynthesis and Metabolism
Biosynthetic Pathways
The biosynthesis of (R)-1,2-didecanoylglycerol follows the general synthetic pathway for diacylglycerols, with specificity for decanoic acid incorporation. The process typically begins with glycerol-3-phosphate, a metabolite derived primarily from dihydroxyacetone phosphate produced during glycolysis.
The synthetic pathway proceeds through several enzymatic steps:
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Acylation of glycerol-3-phosphate with decanoyl-coenzyme A at the sn-1 position, catalyzed by glycerol-3-phosphate acyltransferase, producing 1-decanoyl-lysophosphatidic acid.
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A second acylation at the sn-2 position with another molecule of decanoyl-coenzyme A, catalyzed by 1-acylglycerol-3-phosphate acyltransferase, yielding phosphatidic acid.
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Dephosphorylation of phosphatidic acid by phosphatidic acid phosphatase to form (R)-1,2-didecanoylglycerol .
Metabolic Fates
(R)-1,2-didecanoylglycerol undergoes various metabolic transformations within cells:
| Metabolic Pathway | Enzyme | Product | Function |
|---|---|---|---|
| Phosphorylation | Diacylglycerol kinase | Phosphatidic acid | Signaling termination |
| Acylation | Diacylglycerol acyltransferase | Triacylglycerol | Energy storage |
| Hydrolysis | Diacylglycerol lipase | 2-monoacylglycerol | Lipid metabolism |
| Transesterification | Phospholipid synthases | Phospholipids | Membrane synthesis |
As noted for other diacylglycerols, (R)-1,2-didecanoylglycerol serves as a precursor to triacylglycerols through the addition of a third fatty acid under the catalysis of diglyceride acyltransferase .
Biological Functions
Cellular Signaling
(R)-1,2-didecanoylglycerol functions as a second messenger in cellular signal transduction pathways. Its production is typically triggered by the activation of phospholipase C, which hydrolyzes membrane phospholipids to generate diacylglycerols.
The stereospecific configuration of (R)-1,2-didecanoylglycerol enables precise interaction with signaling proteins, particularly protein kinase C (PKC) isoforms. The interaction between (R)-1,2-didecanoylglycerol and PKC involves:
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Binding to the C1 domain of PKC
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Inducing conformational changes that enhance PKC catalytic activity
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Facilitating PKC translocation to cellular membranes
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Modulating downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis
Membrane Structure and Function
As an amphipathic molecule, (R)-1,2-didecanoylglycerol contributes to membrane curvature and fluidity due to its molecular shape. The presence of medium-chain fatty acids in (R)-1,2-didecanoylglycerol influences:
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Membrane phase behavior
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Lipid domain formation and organization
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Membrane protein function and distribution
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Membrane fusion and fission processes
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Trafficking of cellular vesicles
Metabolic Regulation
(R)-1,2-didecanoylglycerol participates in lipid metabolism as both an intermediate and a regulator. Its medium-chain fatty acid composition offers unique metabolic properties:
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More rapid metabolism compared to long-chain diacylglycerols
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Direct mitochondrial oxidation without carnitine shuttle requirement
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Potential influence on energy homeostasis
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Regulation of lipogenic and lipolytic pathways
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Various chromatographic methods enable the separation, identification, and quantification of (R)-1,2-didecanoylglycerol:
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Preliminary identification | Simple, cost-effective | Limited resolution |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis | High sensitivity, reproducibility | Requires specialized equipment |
| Gas Chromatography (GC) | Fatty acid composition analysis | Excellent resolution | Requires derivatization |
| Supercritical Fluid Chromatography (SFC) | Chiral separation | Rapid analysis | Complex optimization |
Spectroscopic Methods
Spectroscopic techniques provide structural information and quantification capabilities:
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Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical determination
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Mass Spectrometry (MS) for molecular weight confirmation and structural analysis
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Infrared (IR) spectroscopy for functional group identification
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Circular Dichroism (CD) for stereochemical characterization
Research Applications
Biochemical Research
(R)-1,2-didecanoylglycerol serves as a valuable tool in biochemical research:
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Investigation of PKC activation mechanisms
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Studies of lipid second messenger dynamics
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Research on membrane lipid-protein interactions
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Analysis of diacylglycerol-metabolizing enzyme specificity
Pharmaceutical Applications
The unique properties of (R)-1,2-didecanoylglycerol have attracted interest in pharmaceutical research:
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Development of lipid-based drug delivery systems
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Investigation as a potential PKC modulator
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Exploration as a metabolic regulator
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Study of its effects on cellular signaling pathways related to disease states
Nutritional Research
The medium-chain fatty acid composition of (R)-1,2-didecanoylglycerol has implications for nutritional science:
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Investigation of structured lipids with potential health benefits
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Studies on medium-chain fatty acid metabolism
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Research on lipid absorption and digestion
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Exploration of effects on energy expenditure and thermogenesis
Comparison with Other Diacylglycerols
(R)-1,2-didecanoylglycerol exhibits distinct properties when compared to other diacylglycerols with different fatty acid compositions or stereochemistry:
Future Research Directions
Several promising avenues for future investigation of (R)-1,2-didecanoylglycerol include:
Structural Biology
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Crystal structure determination of (R)-1,2-didecanoylglycerol in complex with target proteins
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Molecular dynamics simulations to elucidate membrane interactions
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Investigation of stereospecific enzyme recognition mechanisms
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Analysis of conformation in different microenvironments
Cellular and Molecular Biology
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Exploration of cell-type specific functions
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Investigation of crosstalk with other signaling pathways
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Elucidation of stereoselective metabolic processes
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Development of advanced tools for tracking intracellular dynamics
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